molecular formula C12H19N B13078863 3-methyl-N-(3-methylbutan-2-yl)aniline

3-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13078863
M. Wt: 177.29 g/mol
InChI Key: VASLIRPHJGYHMQ-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access due to its sterically hindered structure, making it a valuable component in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative approach allows for the efficient production of sterically hindered secondary amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the compound’s synthesis typically involves the use of advanced organic synthesis techniques and specialized equipment to handle the steric hindrance and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.

Scientific Research Applications

3-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets and pathways specific to its application. In medicinal chemistry, the compound’s steric hindrance can influence its binding affinity and selectivity towards target proteins, thereby modulating biological activity. The exact molecular targets and pathways depend on the specific drug candidate being developed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and drug candidates.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-6-10(3)8-12/h5-9,11,13H,1-4H3

InChI Key

VASLIRPHJGYHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(C)C

Origin of Product

United States

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